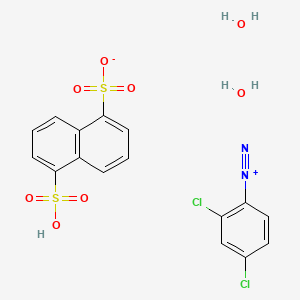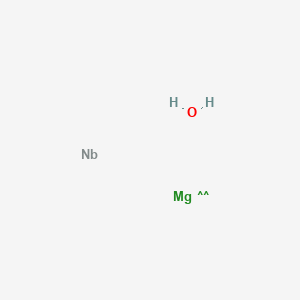
CID 156594516
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium niobate is a compound composed of magnesium, niobium, and oxygen, typically represented by the chemical formula MgNb2O6. It is known for its unique dielectric properties and is often used in various electronic applications, including capacitors and microwave devices. The compound’s structure and properties make it a valuable material in both scientific research and industrial applications.
Preparation Methods
Magnesium niobate can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the solid-state reaction of magnesium oxide (MgO) and niobium pentoxide (Nb2O5) at high temperatures. The reaction typically takes place in an oxidizing environment to ensure the formation of the desired phase .
Reaction:
MgO+Nb2O5→MgNb2O6
In industrial settings, the production of magnesium niobate often involves precise control of reaction conditions, including temperature and atmosphere, to achieve high purity and phase stability. The use of advanced techniques such as differential scanning calorimetry (DSC) and X-ray diffraction (XRD) helps in monitoring the reaction progress and ensuring the quality of the final product .
Chemical Reactions Analysis
Magnesium niobate undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include:
Oxidation: Magnesium niobate can be oxidized in the presence of oxygen at high temperatures, leading to the formation of higher oxides.
Reduction: The compound can be reduced using hydrogen or other reducing agents, which may result in the formation of lower oxidation states of niobium.
Substitution: Magnesium niobate can undergo substitution reactions where other metal ions replace magnesium or niobium in the crystal lattice.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, air
Reducing Agents: Hydrogen, carbon monoxide
Substitution Reagents: Various metal salts
Major Products:
- Higher oxides of niobium
- Reduced forms of magnesium niobate
- Substituted magnesium niobate compounds
Scientific Research Applications
Magnesium niobate has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties.
Biology: Investigated for potential use in biomedical applications, including drug delivery systems.
Medicine: Explored for its potential in medical imaging and diagnostic devices.
Industry: Widely used in the production of capacitors, microwave devices, and other electronic components due to its excellent dielectric properties .
Mechanism of Action
The mechanism by which magnesium niobate exerts its effects is primarily related to its dielectric properties. The compound’s ability to store and release electrical energy makes it valuable in electronic applications. At the molecular level, the interaction between magnesium, niobium, and oxygen atoms creates a stable crystal lattice that contributes to its unique properties .
Comparison with Similar Compounds
Lead Magnesium Niobate: Known for its high dielectric constant and used in sensors and actuators.
Barium Magnesium Niobate: Used in microwave devices and has excellent thermal stability .
Magnesium niobate stands out due to its unique combination of properties, making it a versatile material for various applications.
Properties
Molecular Formula |
H2MgNbO |
|---|---|
Molecular Weight |
135.227 g/mol |
InChI |
InChI=1S/Mg.Nb.H2O/h;;1H2 |
InChI Key |
VBYWNSBGZMUUIZ-UHFFFAOYSA-N |
Canonical SMILES |
O.[Mg].[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


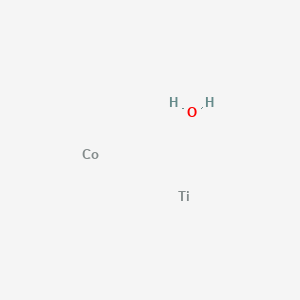
![2-Butyl-1,6-dihydro-N,N,4-trimethyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-5-pyrimidineacetamide](/img/structure/B12339476.png)
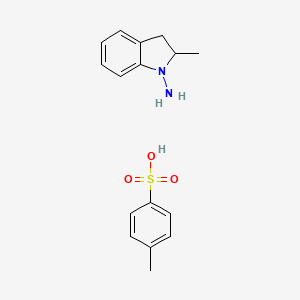

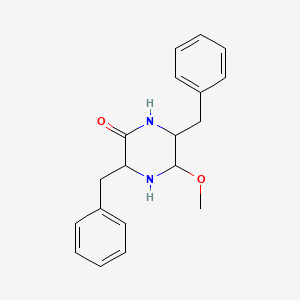
![[2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate](/img/structure/B12339492.png)
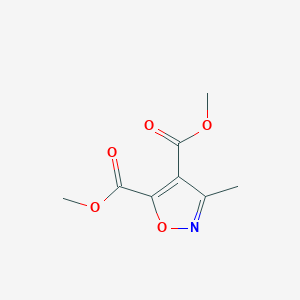
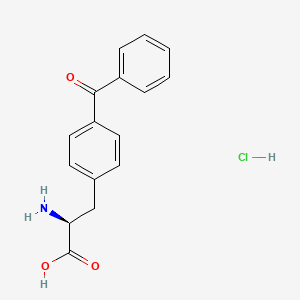

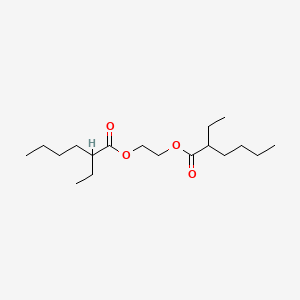

![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B12339538.png)

